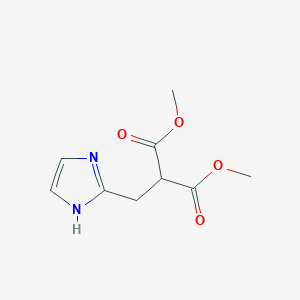

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

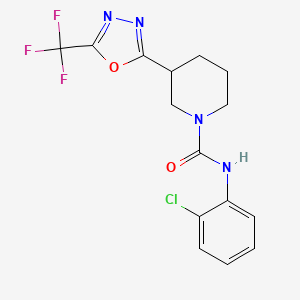

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate is a chemical compound with the molecular formula C9H12N2O4 . It has a molecular weight of 212.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11) . This code provides a specific description of the molecule’s structure.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 212.21 . It is typically stored in a refrigerated environment .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A series of cisplatin-like complexes incorporating bis(imidazole) derivatives, including dimethyl 2-((1H-imidazol-2-yl)methyl)malonate, have been synthesized and characterized. Their structures were elucidated, and molecular modeling studies highlighted the importance of hydrogen bonding properties in relation to their antitumor activities (Ravera et al., 2011).

- Novel synthetic approaches to derivatives of this compound have been developed, demonstrating the versatility of this compound in organic synthesis and its potential as an intermediate in the production of complex molecular structures (Boichenko et al., 2020).

Biological Activity

- The biological activity of Pt(II) complexes containing bis(imidazole) ligands, derived from this compound, was evaluated, revealing their cytotoxic properties. The study discussed these properties in relation to their structural characteristics, such as polar surface area, aquation rate, and lipophilicity, which are crucial for their biological efficacy (Ravera et al., 2011).

Chemical Reactivity and Applications

- The compound has been utilized in phase transfer-catalyzed enantioselective Michael reactions, showcasing its role in asymmetric synthesis and the potential to create chiral centers, which are important in the development of pharmaceuticals (Dere et al., 2003).

- This compound has been involved in reactions leading to highly regioselective olefination of conjugated polyolefin dioates, demonstrating its utility in complex organic synthesis and material science applications (Singh et al., 2010).

Mecanismo De Acción

Target of Action

Compounds containing an imidazole ring, like “Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate”, are often involved in various biological activities. They can interact with a variety of enzymes and receptors in the body, including cytochromes, certain G-protein coupled receptors, and more .

Mode of Action

The interaction of “this compound” with its targets could lead to changes in the activity of these targets, potentially altering cellular processes. The exact changes would depend on the specific targets and the nature of the interaction .

Biochemical Pathways

The affected pathways would depend on the specific targets of “this compound”. Imidazole-containing compounds can be involved in a wide range of biochemical pathways, from energy metabolism to signal transduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of “this compound” would influence its bioavailability. Factors such as its lipophilicity, molecular size, and charge can affect how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and the nature of its interaction with these targets. This could range from changes in enzyme activity to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its interaction with its targets .

Propiedades

IUPAC Name |

dimethyl 2-(1H-imidazol-2-ylmethyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJAYGJMPRNLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=CN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2608145.png)

![3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2608146.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2608148.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2608151.png)